7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a brominated derivative of naphthyridine, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the bromination of a naphthyridine precursor. Common synthetic routes may include:
Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst.
Cyclization Reaction: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various naphthyridine derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial or anticancer properties.
Industry
Chemical Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may play a crucial role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: The non-brominated parent compound.
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: A chlorinated analogue.
7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: A fluorinated analogue.
Uniqueness
7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
InChI Key |
RDQAMNMMFDVLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NC=C21)Br |
Origin of Product |
United States |
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